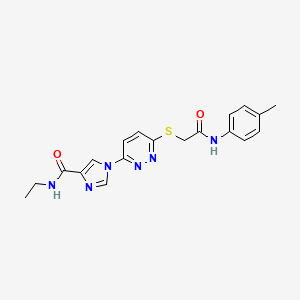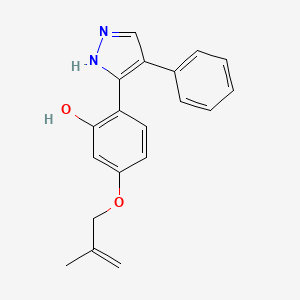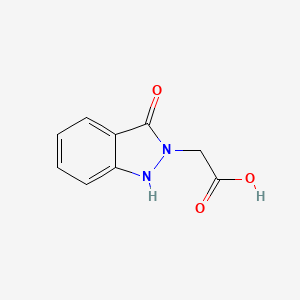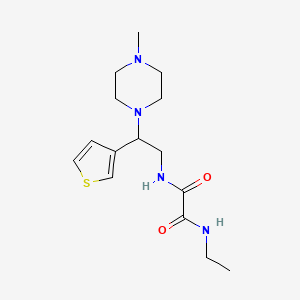
(3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H13FN2O2 and its molecular weight is 212.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tautomerism and Metal Complexation
Research on similar compounds, such as 2-acylmethyl-2-oxazolines, explores tautomerism and metal complexation. These studies provide insights into the solid-state, solution, and gas phase structures of these compounds, revealing their potential as ligands in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).
Antibacterial and Antifungal Applications
Novel synthesized compounds, such as 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles, have been evaluated for their in vitro antibacterial and antifungal activities. These studies highlight the potential use of such compounds in developing new antimicrobial agents (Rajasekaran et al., 2006).
Antioxidant Properties
Compounds with specific structural features have been synthesized and analyzed for their antioxidant properties. Research demonstrates the potential of such compounds as potent antioxidants, which could be valuable in various applications, including pharmaceuticals and food preservation (Çetinkaya et al., 2012).
Anticonvulsant Evaluation
The anticonvulsant evaluation of novel synthesized compounds suggests their potential in developing new treatments for convulsive disorders. This area of research illustrates the broader therapeutic applications of chemically synthesized compounds in addressing neurological conditions (Butler et al., 1984).
Synthesis and Characterization
The synthesis and detailed characterization of compounds, including their crystal structures and theoretical studies, lay the foundation for understanding their physical and chemical properties. These investigations are crucial for exploring potential applications in various fields, such as materials science and drug development (Huang et al., 2021).
作用機序
Target of Action
Similar compounds have been shown to interact withBromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
Based on the known interactions of similar compounds with brd4, it can be inferred that this compound may interact with the bromodomains of brd4, influencing its ability to bind acetylated histones and non-histones . This interaction could potentially lead to changes in gene transcription, cell cycle regulation, and apoptosis .
Biochemical Pathways
Given the potential interaction with brd4, it can be inferred that this compound may affect pathways related to gene transcription, cell cycle regulation, and apoptosis .
Result of Action
Based on the potential interaction with brd4, it can be inferred that this compound may influence gene transcription, cell cycle regulation, and apoptosis
生化学分析
Biochemical Properties
(3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with bromodomain-containing protein 4 (BRD4), which is involved in gene regulation and cancer progression . The compound exhibits inhibitory activity against BRD4, thereby influencing gene expression and cellular proliferation. Additionally, this compound interacts with other biomolecules such as PARP1, an enzyme involved in DNA repair, further highlighting its potential in therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cancer cell proliferation and apoptosis. The compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. In cellular metabolism, this compound impacts metabolic flux and metabolite levels, thereby altering cellular energy balance and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the bromodomains of BRD4, inhibiting its activity and preventing the recruitment of transcriptional machinery to acetylated histones . This inhibition leads to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis. Additionally, the compound inhibits PARP1, reducing its activity in DNA repair processes and enhancing the cytotoxic effects of DNA-damaging agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of BRD4 and PARP1, resulting in long-term changes in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting BRD4 and PARP1, leading to reduced tumor growth and enhanced sensitivity to chemotherapy . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window for its use in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformations . These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential for adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in target tissues, influencing its therapeutic and toxic effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, where it exerts its effects on gene expression and DNA repair . Post-translational modifications and targeting signals contribute to its precise localization, ensuring its interaction with target biomolecules.
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-6-9(7(2)15-12-6)10(14)13-4-8(3-11)5-13/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJNRSJXELROKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2998839.png)
![N-(4-chlorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2998841.png)


![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2998846.png)
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2998847.png)
![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2998849.png)

![methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate; oxalic acid](/img/structure/B2998854.png)
![2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide](/img/structure/B2998855.png)



![5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2998861.png)
